NCX-6560

Hyperlipidemia Dyslipidemia Cardiovascular

NCX-6560 is a differentiated, nitric oxide-releasing atorvastatin derivative that combines HMG-CoA reductase inhibition with NO-mediated vasodilation, anti-inflammation, and anti-thrombotic protection. Available in stable crystalline forms A & B, it provides superior formulation reliability over amorphous variants. Ideal for researching atherosclerosis, dyslipidemia, and portal hypertension. High purity (≥98%) ensures reproducible results.

Molecular Formula C37H42FN3O8
Molecular Weight 675.7 g/mol
CAS No. 803728-45-2
Cat. No. B1677005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX-6560
CAS803728-45-2
SynonymsNCX-6560;  NCX 6560;  NCX6560
Molecular FormulaC37H42FN3O8
Molecular Weight675.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1
InChIKeyQBBIDMMGINYIJJ-FIRIVFDPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

803728-45-2 (NCX-6560): A Dual-Action NO-Releasing Atorvastatin Derivative for Cardiovascular Research and Procurement


4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as NCX-6560 or NO-atorvastatin, is a nitric oxide (NO)-releasing derivative of atorvastatin [1]. This compound is designed to combine the HMG-CoA reductase inhibitory activity of atorvastatin with the vasodilatory, anti-inflammatory, and anti-thrombotic benefits of NO donation, offering a differentiated pharmacological profile for research in atherosclerosis, dyslipidemia, and portal hypertension [1][2]. It exists in two stable crystalline forms (A and B) that are critical for reproducible formulation and long-term stability [3].

803728-45-2 (NCX-6560): Why Unmodified Atorvastatin Cannot Substitute for This NO-Donating Derivative in Targeted Research


While unmodified atorvastatin is a potent lipid-lowering agent, it lacks the pleiotropic NO-mediated activities that define NCX-6560's therapeutic profile. Direct comparative studies demonstrate that atorvastatin does not induce vasodilation or stimulate cGMP formation, whereas NCX-6560 exerts concentration-dependent vasorelaxation (EC50 = 53.5 μM) and cGMP elevation (EC50 = 1.8 μM) [1]. Furthermore, in vivo, NCX-6560 provides significantly greater reductions in serum cholesterol and mortality in thromboembolism models, effects not observed with equimolar doses of the parent drug [1]. Additionally, NCX-6560's crystalline forms A and B exhibit superior stability compared to the amorphous form, which is unstable under humidity and thermal stress, directly impacting formulation reliability and procurement decisions [2].

803728-45-2 (NCX-6560) vs. Atorvastatin: A Quantitative Head-to-Head Evidence Guide for Scientific Selection


Superior Cholesterol Reduction In Vivo at Equivalent Doses

In hyperlipidemic mice, a 5-week oral treatment with NCX-6560 (46.8 mg/kg/day) reduced serum cholesterol by 21% relative to controls (P<0.05), whereas an equivalent dose of atorvastatin (40 mg/kg/day) reduced cholesterol by only 14%, a change that was not statistically significant [1].

Hyperlipidemia Dyslipidemia Cardiovascular

Acquisition of NO-Mediated Vasodilatory Activity Absent in Atorvastatin

In norepinephrine-precontracted rabbit aortic rings, NCX-6560 induced concentration-dependent vasodilation with an EC50 of 53.5 ± 8.3 μM, whereas atorvastatin was completely inactive in this assay [1]. Similarly, in PC12 cells, NCX-6560 stimulated cGMP formation (EC50 = 1.8 ± 0.7 μM), a key mediator of NO signaling, while atorvastatin had no effect [1].

Vasodilation Endothelial Function cGMP

Enhanced Anti-Thrombotic Efficacy Demonstrated by Reduced Mortality In Vivo

In a mouse model of platelet pulmonary thromboembolism induced by U46619, oral administration of NCX-6560 (46.8 mg/kg) reduced mortality by 44% (P<0.05). In contrast, atorvastatin (40 mg/kg) did not significantly reduce mortality. A similar pattern was observed with collagen plus epinephrine-induced thromboembolism, where NCX-6560 reduced mortality by 56% [1].

Thrombosis Platelet Aggregation Cardiovascular

Superior Anti-Inflammatory Potency in Macrophages

In LPS-stimulated RAW 264.7 macrophages, NCX-6560 inhibited nitrite accumulation, a marker of NO production, with an IC50 of 6.7 ± 1.6 μM. It also reduced iNOS expression and dimer assembly more efficiently than atorvastatin [1].

Inflammation iNOS TNFα

Reduced Hepatic and Muscular Toxicity in Cirrhotic Models

In a bile duct-ligated (BDL) rat model of decompensated cirrhosis, atorvastatin treatment was associated with significant muscular and hepatic toxicity. At equivalent doses, NCX-6560 eliminated hepatic toxicity and reduced muscular toxicity by 60-74% compared to atorvastatin [1].

Hepatotoxicity Myopathy Cirrhosis

Superior Solid-State Stability of Crystalline Forms A and B for Formulation Reliability

The amorphous form of atorvastatin 4-(nitrooxy)butyl ester is unstable under humidity, in organic solvents, and under thermal stress, complicating solid formulation development [1]. In contrast, the crystalline forms A and B of NCX-6560 exhibit good stability in water, organic solvents, and when exposed to heat and humidity, as characterized by unique XRPD patterns and Raman spectra [1].

Crystallinity Formulation Stability Solid-State Chemistry

803728-45-2 (NCX-6560): High-Value Application Scenarios Driven by Quantitative Differentiation


Advanced Atherosclerosis Research Requiring Combined Lipid-Lowering, Anti-Inflammatory, and Anti-Thrombotic Effects

In preclinical models of atherosclerosis, the simultaneous reduction of serum cholesterol (-21% vs. control), potent inhibition of macrophage inflammation (IC50 = 6.7 μM), and significant anti-thrombotic protection (44-56% mortality reduction) make NCX-6560 an ideal tool for studying the multifaceted pathology of plaque development and instability, where atorvastatin alone fails to address the inflammatory and thrombotic components [1].

Portal Hypertension and Cirrhosis Studies Where Statin Safety is a Concern

The unique ability of NCX-6560 to lower portal pressure while eliminating hepatic toxicity and reducing muscular toxicity by 60-74% compared to atorvastatin in decompensated cirrhosis models positions it as the preferred statin derivative for investigating therapeutic strategies in chronic liver disease, where conventional statins are often contraindicated due to safety risks [2].

Formulation Development Programs Requiring High-Purity, Stable Crystalline API

The well-characterized crystalline forms A and B of NCX-6560, with their documented stability against humidity, organic solvents, and thermal stress, provide a reliable solid-state foundation for developing oral solid dosage forms. This stability profile is essential for ensuring reproducible drug product performance and meeting pharmaceutical quality standards, a critical advantage over the unstable amorphous form [3].

Investigating Endothelial Dysfunction and NO-Mediated Vasoprotection

For researchers focused on the vascular endothelium, NCX-6560 offers a unique tool to dissect NO-dependent pathways in statin therapy. Its quantifiable vasodilatory activity (EC50 = 53.5 μM) and ability to stimulate cGMP (EC50 = 1.8 μM) are absent in atorvastatin, enabling studies on how NO donation complements HMG-CoA reductase inhibition to improve vascular function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCX-6560

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.